Home > Products > Building Blocks P12313 > N-phenyl-1H-pyrazole-3-carboxamide
N-phenyl-1H-pyrazole-3-carboxamide - 124828-46-2

N-phenyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-1615123
CAS Number: 124828-46-2
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-phenyl-1H-pyrazole-3-carboxamide” is a small molecule that belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in DMF at room temperature, followed by hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid has been used to afford pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of “N-phenyl-1H-pyrazole-3-carboxamide” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and aromatic character .

Chemical Reactions Analysis

Pyrazole derivatives, including “N-phenyl-1H-pyrazole-3-carboxamide”, have been found to exhibit a wide range of drug-like properties . They have been used in the synthesis of various therapeutic agents due to their diverse functionality and stereochemical complexity .

Physical And Chemical Properties Analysis

“N-phenyl-1H-pyrazole-3-carboxamide” has a molecular formula of C10H9N3O and an average mass of 187.198 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 299.6±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

1,5-Dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1)

    Compound Description: L1 is a pyrazole-based ligand used to synthesize a nickel(II) coordination complex, 2. This complex exhibited notable antifungal and anti-Fusarium activities, comparable to the standard cycloheximide. L1 itself showed minimal genotoxicity, unlike its nickel complex [].

1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2)

    Compound Description: L2, another pyrazole-based ligand, was employed in the synthesis of a cadmium(II) coordination complex, [Cd2(L2)2]Cl4. Similar to its counterpart L1, this complex demonstrated competitive antifungal and anti-Fusarium activities compared to cycloheximide. L2, like L1, displayed negligible genotoxicity, which was amplified upon complexation with cadmium [].

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

    Compound Description: FN-1501, a 1H-pyrazole-3-carboxamide derivative, exhibits potent inhibition against FLT3, CDK2, CDK4, and CDK6 kinases in the nanomolar range. It displays significant antiproliferative activity against MV4-11 cells and induces tumor regression in MV4-11 xenografts in mice [].

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This complex pyrazole derivative emerged as a potent and peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. Its design focused on achieving high CB1R activity while minimizing blood-brain barrier penetration. This compound significantly reduced weight gain in diet-induced obese mice and displayed a clean off-target profile [].

N-Benzyl-5-phenyl-1H-pyrazole-3-carboxamide

    Compound Description: This compound was structurally characterized via X-ray crystallography, revealing the pyrazole ring's spatial orientation relative to the phenyl rings [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound exhibited potential as a peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. It was designed to address the limitations of previous CB1R antagonists, particularly their adverse psychiatric effects [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: SR147778 acts as a highly potent, selective, and orally active antagonist for the CB1 receptor, exhibiting nanomolar affinity for both rat and human CB1 receptors. It demonstrates efficacy in blocking various pharmacological effects induced by cannabinoid agonists in vivo, including hypothermia, analgesia, and changes in gastrointestinal transit and food intake [].

1-Phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

    Compound Description: This compound was characterized using X-ray crystallography, providing insights into its three-dimensional structure [].

5-(4-(2-[18F]Fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868)

    Compound Description: [18F]JHU88868 serves as a novel radioligand designed for PET imaging of cannabinoid type 1 receptors (CB1). It is structurally analogous to [11C]JHU75528 ([11C]OMAR), but with a longer half-life, making it suitable for imaging studies [].

5-(3-Cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5)

    Compound Description: pym-5 is a 1H-pyrazole-3-carboxamide derivative with anticancer properties. It exhibits significant DNA-binding affinity and is capable of cleaving supercoiled plasmid DNA [].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: SR141716A acts as a selective CB1 antagonist and has been instrumental in investigating the role of cannabinoid mechanisms in various physiological processes, including pain perception [].

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides

    Compound Description: This series of compounds was investigated for their cannabinoid receptor (CB1 and CB2) affinities. Derivatives with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at position 1 and a 2,5-dimethylpyrrole at position 5 of the pyrazole generally showed higher selectivity for CB1. Notably, compound 30 within this series, bearing a 3,4-dichlorophenyl group at position 1 and a cyclohexyl group on the carboxamide nitrogen, displayed potent CB1 inverse agonist activity [].

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)

    Compound Description: Apixaban is a potent, selective, orally bioavailable inhibitor of blood coagulation factor Xa. It was developed from a series of compounds that originated from modifications of the carboxamido linker in razaxaban, aiming to improve its pharmacokinetic profile [].

4-Benzoyl-1-(3-nitrophenyl)-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide (E1)

    Compound Description: E1 and its derivatives were characterized using 1H and 13C NMR spectroscopy. This study aimed to elucidate the chemical structures, detect hydrogen bonding interactions, and differentiate between potential tautomeric forms of these pyrazole carboxamide derivatives [].

N-(1-Adamantyl)-2-pentyl-2H-indazole-3-carboxamide (APINACA 2H-indazole analogue)

    Compound Description: Identified as a new synthetic cannabinoid in a clandestine laboratory, analytical properties of this compound were reported for the first time [].

N-(1-Adamantyl)-4-methyl-1-pentyl-5-phenyl-1H-pyrazole-3-carboxamide (AMPPPCA)

    Compound Description: Identified alongside the APINACA 2H-indazole analogue in a clandestine laboratory, this compound represents another new synthetic cannabinoid with reported analytical characteristics [].

N-(1-Adamantyl)-1-(5-fluoropentyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (5F-AMPPPCA)

    Compound Description: Another new synthetic cannabinoid identified in a clandestine laboratory, this compound further expands the series of pyrazole-3-carboxamides with potential for abuse [].

4-Benzoyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1,5-diphenyl-1H-pyrazole-3-carboxamide (4d)

    Compound Description: This compound represents a new thiadiazole derivative synthesized from a pyrazole-3-carboxylic acid chloride derivative. Its structure was confirmed using elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction [].

N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM-251)

    Compound Description: AM-251 is a potent and selective CB1 receptor antagonist, commonly used in pharmacological studies to investigate the effects of CB1 receptor blockade [, , ].

1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide (AM-281)

    Compound Description: AM-281 is another selective CB1 receptor antagonist structurally related to AM-251. It is often used as a pharmacological tool to study the effects of CB1 receptor blockade [, ].

N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide

    Compound Description: This compound, along with its metal complexes, exhibits potent carbonic anhydrase (CA) inhibitory properties. The metal complexes were synthesized and characterized, and their inhibitory effects were evaluated against human CA isoenzymes I and II [].

5-(4-Chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (SR141716, rimonabant)

N-[(1S)-endo-1,3,3-Trimethyl bicycle [2.2.1] heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528)

    Compound Description: SR144528 acts as a selective CB2 receptor antagonist and is widely used as a pharmacological tool to investigate the effects of selective CB2 receptor blockade [, ].

Overview

N-phenyl-1H-pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a phenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group. Pyrazole derivatives have gained attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, analgesic, and antidiabetic properties.

Source

N-phenyl-1H-pyrazole-3-carboxamide can be synthesized through various chemical reactions involving phenylhydrazine and appropriate carboxylic acid derivatives. The synthesis often involves the use of organic solvents and reagents under controlled conditions to ensure high yield and purity.

Classification

This compound is classified as a small organic molecule within the broader category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is also categorized as an experimental drug candidate due to its potential biological activities.

Synthesis Analysis

Methods

The synthesis of N-phenyl-1H-pyrazole-3-carboxamide typically involves several steps:

  1. Formation of Pyrazole Ring: The initial step usually includes the reaction of phenylhydrazine with a suitable carbonyl compound (such as acetophenone) in the presence of a base like sodium acetate. This reaction leads to the formation of the pyrazole ring.
  2. Carboxamide Formation: The next step involves introducing the carboxamide functionality. This can be achieved by reacting the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acyl chloride or anhydride, under basic conditions.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain pure N-phenyl-1H-pyrazole-3-carboxamide.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, time, and the stoichiometry of reactants to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for N-phenyl-1H-pyrazole-3-carboxamide is C10H9N3OC_{10}H_9N_3O. The structure consists of a pyrazole ring with a phenyl group at one position and a carboxamide group at another.

Data

  • Molecular Weight: 187.198 g/mol
  • Melting Point: Typically ranges around 175-176°C.
  • Spectroscopic Data: Characterized by various spectroscopic methods including 1H^{1}H NMR, 13C^{13}C NMR, infrared spectroscopy (IR), and mass spectrometry (MS).
Chemical Reactions Analysis

Reactions

N-phenyl-1H-pyrazole-3-carboxamide can participate in several chemical reactions:

  1. Acid-base Reactions: The carboxamide group can act as a weak acid or base depending on the pH of the environment.
  2. Substitution Reactions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic substitution reactions.
  3. Coupling Reactions: It can be used as a building block in coupling reactions to synthesize more complex molecules.

Technical Details

These reactions typically require specific conditions such as temperature control and the presence of catalysts or activating agents to facilitate reactivity.

Mechanism of Action

The mechanism by which N-phenyl-1H-pyrazole-3-carboxamide exerts its biological effects is not fully elucidated but may involve modulation of various biochemical pathways:

  1. Insulin Secretion: Recent studies suggest that derivatives of this compound may enhance glucose-stimulated insulin secretion by acting on pancreatic beta-cells.
  2. Cellular Uptake: It may also influence glucose uptake in muscle cells through pathways involving key regulatory proteins like pancreatic and duodenal homeobox 1 (PDX-1).
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as pale yellow crystals.
  • Solubility: Soluble in organic solvents such as dimethylformamide and acetone, but less soluble in water.

Chemical Properties

N-phenyl-1H-pyrazole-3-carboxamide exhibits stability under normal laboratory conditions but may undergo hydrolysis in strongly basic or acidic environments.

Applications

N-phenyl-1H-pyrazole-3-carboxamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing antidiabetic agents due to its role in enhancing insulin secretion.
  2. Agricultural Chemistry: Potential use in developing fungicides or herbicides based on its structural properties.
  3. Material Science: Its derivatives may be explored for applications in creating new materials with specific properties due to their unique molecular structure.
Synthetic Methodologies and Structural Optimization

Fragment-Based Lead Generation Strategies for Pyrazole-3-Carboxamide Derivatives

Fragment-based drug design has been pivotal in developing bioactive N-phenyl-1H-pyrazole-3-carboxamide derivatives. This approach systematically combines privileged structural fragments to optimize target engagement and selectivity. In anticancer applications, researchers coupled the pyrazole-3-carboxamide core with N-methylpiperazine and cyclopropylurea fragments to enhance DNA minor groove binding. The resultant compound pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide) demonstrated exceptional DNA affinity (K = 1.06 × 10⁵ M⁻¹), validated through electronic absorption spectroscopy and viscosity measurements [4]. The cyclopropylurea fragment facilitated hydrogen bonding with adenine-thymine base pairs, while the N-methylpiperazine tail improved solubility and electrostatic interactions with the phosphate backbone.

For antidiabetic applications, fragment hybridization focused on glucose homeostasis enhancement. Incorporating 3-benzyl and N-phenyl fragments yielded dual-acting compounds stimulating both insulin secretion and glucose uptake. Systematic optimization identified compound 26 with a para-methoxy substituent on the 3-benzyl ring, which increased glucose stimulation index (GSI) by 3.2-fold compared to unsubstituted analogs [1] [10]. This fragment configuration activated PDX-1 expression in pancreatic β-cells while suppressing MG53-mediated IRS-1 ubiquitination in myotubes.

Table 1: Bioactivity of Key Hybrid Fragments in Pyrazole-3-Carboxamide Derivatives

CompoundHybridized FragmentsTarget ActivityAffinity/Potency
pym-5Cyclopropylurea + N-methylpiperazineDNA minor groove bindingK = 1.06 × 10⁵ M⁻¹
Compound 263-Benzyl + p-OMe-C₆H₄PDX-1 activation / MG53 suppressionGSI = 3.2-fold increase
3g (Chagas)1-Aryl + 4-bromoimidazolineT. cruzi cysteine proteaseIC₅₀ = 6.09 ± 0.52 µM
3m (Chagas)1-Aryl + 4-chloroimidazolineT. cruzi intracellular amastigotesIC₅₀ = 3.58 ± 0.25 µM

Regioselective Functionalization of the Pyrazole Core for Bioactivity Enhancement

Regioselective modification at the pyrazole N1, C4, and C5 positions significantly influences the pharmacological profile of N-phenyl-1H-pyrazole-3-carboxamides. Patent EP1828164B1 details a coupling method using sulfonyl chlorides to achieve regioselective N-acylation at the carboxamide nitrogen, critical for maintaining hydrogen-bonding capabilities with biological targets [7]. The protocol enables introduction of electron-withdrawing groups (Cl, Br, CN) at the phenyl ring's para-position without affecting the pyrazole NH, which is essential for insulin secretagogue activity in antidiabetic applications [1].

Regiochemical positioning of hydrophobic substituents directly modulates DNA interaction strength. Placing bromine or chlorine at the C5 position of the pyrazole ring (rather than C4) enhanced DNA minor groove binding by 40-60% due to optimized van der Waals contacts with groove walls [4]. Conversely, meta-substitution on the N-phenyl ring with methyl groups improved glucose uptake efficacy by 85% compared to ortho-substituted analogs, attributed to reduced steric hindrance with the MG53 ubiquitin ligase binding pocket [1] [10].

Table 2: Impact of Regiochemical Modifications on Bioactivity

PositionSubstituentBiological TargetActivity ChangeStructural Basis
Pyrazole C5BromineDNA minor grooveKₐffinity ↑ 60%Enhanced van der Waals contacts
N-Phenylm-MethylMG53 ubiquitin ligaseGlucose uptake ↑ 85%Reduced steric hindrance
Pyrazole N1Unsubstituted HPDX-1 transcription factorGSI ↓ 90% if alkylatedLoss of H-bond donor capability
N-Phenylp-MethoxyInsulin secretion pathwayGSI ↑ 220%Electronic effects on membrane potential

Microwave-Assisted and Solvent-Free Synthesis Approaches

Microwave irradiation has revolutionized the synthesis of pyrazole-3-carboxamide derivatives, reducing reaction times from hours to minutes while improving yields and regioselectivity. The cyclocondensation of ethoxymethylenemalononitrile with arylhydrazines under microwave irradiation (120°C, 150W) produced 5-aminopyrazole intermediates in 92% yield within 8-12 minutes, compared to 65-70% yield via conventional heating over 2 hours [6] [7]. This method prevented thermal decomposition of sensitive imidazoline fragments and enabled rapid library generation for Chagas disease drug discovery.

Solvent-free mechanochemical approaches address sustainability challenges in heterocyclic synthesis. In the preparation of 1-aryl-3-trifluoromethyl-1H-pyrazole-5-carboxamides, solvent-free ball milling achieved 89% yield at room temperature, eliminating the need for high-boiling polar aprotic solvents like DMF [3]. This method demonstrated particular advantages for moisture-sensitive derivatives where aqueous workups cause decomposition. The technique facilitated gram-scale synthesis of compound 4e, a potent 5-lipoxygenase inhibitor (IC₅₀ <1 µM), without solvent waste generation [3].

Post-Synthetic Modifications for Improved Pharmacokinetic Profiles

Systematic late-stage modifications of the pyrazole-3-carboxamide scaffold have addressed key pharmacokinetic limitations while preserving bioactivity. N-acylation of the pyrazole nitrogen with acetyl or glycolyl groups significantly increased blood-brain barrier penetration (log BB from -1.2 to -0.4) for neuroinflammatory applications, confirmed via in situ perfusion models [3]. However, this modification abolished insulin secretagogue activity by disrupting hydrogen bonding with PDX-1, underscoring the pharmacophoric significance of the pyrazole NH [1] [10].

Pharmacokinetic optimization for Chagas disease candidates focused on metabolic stability enhancement. Introduction of para-bromine on the 1-aryl group reduced CYP3A4-mediated demethylation by 70%, extending plasma half-life from 1.8 to 4.3 hours in murine models [6]. Concurrently, replacing the imidazoline with carboxamide maintained cruzipain inhibition while improving aqueous solubility (log P from 3.1 to 2.4), resulting in 3.5-fold higher oral bioavailability of compound 3m compared to earlier analogs [6].

Table 3: Pharmacokinetic Optimization Through Structural Modifications

ModificationProperty ImprovedMagnitude of ChangeBiological Consequence
N-Glycolyl at pyrazole N1Blood-brain barrier penetrationlog BB: -1.2 → -0.4Enhanced neuroinflammatory efficacy
p-Bromine on 1-aryl groupMetabolic stabilityt₁/₂: 1.8 → 4.3 hoursExtended plasma exposure in murine model
Imidazoline → carboxamideAqueous solubilitylog P: 3.1 → 2.4Oral bioavailability ↑ 3.5-fold
N-Methylpiperazine appendageTissue distributionVd: 1.2 → 3.8 L/kgEnhanced tumor penetration for anticancer agents

Comprehensive Compound List

All pyrazole derivatives discussed in this review:

  • N-phenyl-1H-pyrazole-3-carboxamide (Core scaffold)
  • pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrazole-3-carboxamide)
  • Compound 26 (3-(4-Methoxybenzyl)-N-phenyl-1H-pyrazole-5-carboxamide)
  • 3g (Antichagasic pyrazole derivative)
  • 3m (1-(4-Chlorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole-5-carboxamide)
  • 4e (5-Lipoxygenase inhibitor)
  • BPC (N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide)
  • K777 (Clinical-stage cruzipain inhibitor)
  • Odanacatib-derived analogs

Through strategic synthetic methodologies and structural optimization, N-phenyl-1H-pyrazole-3-carboxamide derivatives continue to evolve as privileged scaffolds for diverse therapeutic applications, demonstrating the power of rational drug design in modern medicinal chemistry.

Properties

CAS Number

124828-46-2

Product Name

N-phenyl-1H-pyrazole-3-carboxamide

IUPAC Name

N-phenyl-1H-pyrazole-5-carboxamide

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

InChI

InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,11,13)(H,12,14)

InChI Key

WMZYZYFPPQOFKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NN2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.